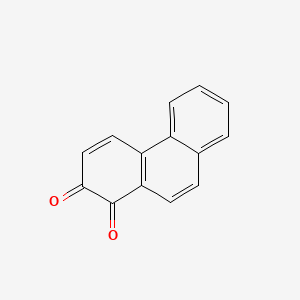
1,2-Phenanthrenequinone
Cat. No. B1229237
Key on ui cas rn:
573-12-6
M. Wt: 208.21 g/mol
InChI Key: SCOAVUHOIJMIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04591272
Procedure details


In order to test and evaluate the equipment and methods of the present invention, pre-coated 10 cm×10 cm HPTLC plates (Whatman) and test compounds α-ionone, phenanthrenequinone and 1,2-naphthaquinone (Aldrich) were obtained. The test compounds were initially diluted with acetone to about 10 mg/ml and stock solutions stored below 4° C. The stock solutions were further diluted with acetone just before use. Ceric sulfate prepared by adding 42 g of (NH4)4Ce(SO4)4 and 56 ml of conc. H2SO4 in 1 liter of distilled water was the chromogenic reagent.


Name
Identifiers


|
REACTION_CXSMILES
|
CC1C(/C=C/C(C)=O)C(C)(C)CCC=1.[C:15]1(=[O:30])[C:28]2[CH:27]=[CH:26][C:25]3[C:20](=CC=CC=3)[C:19]=2[CH:18]=[CH:17][C:16]1=[O:29]>>[CH:25]1[CH:20]=[C:19]2[CH:18]=[CH:17][C:16]([C:15](=[O:30])[C:28]2=[CH:27][CH:26]=1)=[O:29]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CCCC(C1/C=C/C(=O)C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C(C=CC=2C3=CC=CC=C3C=CC12)=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=O)C2=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
